MFCD05742691

Description

Contextualization within Contemporary Chemical Science

MFCD05742691, a substituted phenylpropanoic acid derivative, holds a crucial position in the field of medicinal chemistry and pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacturing of Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor. hsppharma.comgoogle.com Alectinib is a targeted therapy for certain types of non-small cell lung cancer, making this compound an important building block in the production of a life-saving therapeutic. google.com The presence of ethyl and iodine substituents on the phenyl ring, along with the carboxylic acid moiety, imparts specific chemical reactivity to the molecule, making it a valuable precursor in multi-step organic synthesis. acs.orgnordmann.global

The structural features of this compound place it within the broader class of iodinated aromatic compounds, which are widely utilized in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While its current prominent application is in the synthesis of Alectinib, the general class of phenylpropanoic acid derivatives has been investigated for a range of biological activities. accelachem.comambeed.com

Below is a table summarizing the key identification and physicochemical properties of this compound.

| Property | Value |

| Chemical Name | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid |

| CAS Number | 1256584-73-2 |

| Molecular Formula | C12H15IO2 |

| Molecular Weight | 318.15 g/mol |

| Boiling Point | 369.6±27.0 °C |

| Density | 1.547±0.06 g/cm³ |

| pKa | 4.32±0.11 |

Note: The physicochemical properties are predicted values. hsppharma.com

Strategic Rationale for In-depth Investigation of this compound

The investigation into this compound is driven by the need to:

Optimize Yield and Purity: Ensuring a high yield and purity of this compound is critical for the subsequent steps in the Alectinib synthesis and the quality of the final active pharmaceutical ingredient.

Enhance Industrial Scalability: Research focuses on developing processes that are not only efficient in the laboratory but can also be safely and effectively scaled up for industrial production.

The market for advanced anti-cancer drugs like Alectinib provides a strong impetus for continued research and development into its key intermediates, solidifying the strategic importance of this compound. hsppharma.com

Critical Review of Existing Methodologies and Knowledge Gaps Pertaining to this compound

The synthesis of this compound has been approached through various methodologies, primarily documented in the patent literature. A critical review of these methods reveals an evolution towards more efficient and industrially viable processes.

One common synthetic route involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid. hsppharma.comgoogle.com This precursor is often synthesized in a multi-step process starting from 4-ethyl acetophenone. This initial material undergoes a Grignard reaction with a methylating agent to form an alcohol, which is then halogenated and subsequently carboxylated by introducing carbon dioxide. synthonix.com The final step is the regioselective iodination of the aromatic ring using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like sulfuric acid. google.comsynthonix.com

Another patented approach starts from 2-(4-bromophenyl)-2-methylpropanoic acid, which is converted to 2-(4-vinylphenyl)-2-methylpropanoic acid via a palladium-catalyzed reaction with potassium vinyltrifluoroborate. The vinyl group is then reduced to an ethyl group, followed by iodination to yield the final product. google.com

The table below provides a comparative overview of two distinct synthetic pathways for this compound.

| Step | Pathway 1 | Pathway 2 |

| Starting Material | 4-ethyl acetophenone | 2-(4-bromophenyl)-2-methylpropanoic acid |

| Key Transformations | Grignard reaction, Halogenation, Carboxylation, Iodination | Suzuki-Miyaura coupling, Reduction, Iodination |

| Key Reagents | Methyl Grignard reagent, Halogenating agent, CO2, N-Iodosuccinimide | Potassium vinyltrifluoroborate, Palladium catalyst, Reducing agent, N-Iodosuccinimide |

A significant knowledge gap exists in the public domain regarding the detailed physicochemical characterization and broader reactivity profile of this compound. Most of the available information is confined to its role as a pharmaceutical intermediate. There is a lack of published research exploring other potential applications of this compound, for instance, as a building block in the synthesis of other novel molecules or in materials science. Further academic investigation could uncover new facets of its chemistry and expand its utility beyond its current primary application. The continuous development of new synthetic patents suggests an ongoing industrial need for even more efficient, environmentally friendly, and economically viable production methods. google.comgoogle.com

Structure

3D Structure

Properties

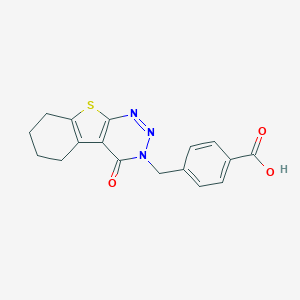

Molecular Formula |

C17H15N3O3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C17H15N3O3S/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-19-20(16)9-10-5-7-11(8-6-10)17(22)23/h5-8H,1-4,9H2,(H,22,23) |

InChI Key |

JKKOUYGBFCDGQI-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)C(=O)O |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mfcd05742691 and Its Analogues

Development of Novel and Efficient Synthetic Pathways for MFCD05742691

The synthesis of complex molecules like this compound often requires multi-step sequences. The development of novel and efficient synthetic pathways is paramount to improving yield, reducing costs, and increasing accessibility for further research. Modern synthetic chemistry aims to move beyond traditional, linear syntheses towards more convergent and atom-economical routes. Strategies such as retrosynthetic analysis are employed to deconstruct the target molecule into simpler, commercially available starting materials, allowing for the identification of multiple potential synthetic routes. nih.gov The ideal pathway would involve the fewest possible steps, high-yielding reactions, and the use of readily available and inexpensive reagents.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic pathways, aiming to minimize the environmental impact of chemical manufacturing. mdpi.comdivyarasayan.org For a compound like this compound, this would involve a critical evaluation of each synthetic step to reduce or eliminate the use and generation of hazardous substances. researchgate.net

Key green chemistry considerations for the synthesis of this compound would include:

Solvent Selection: The use of safer, more environmentally benign solvents is a primary focus. divyarasayan.org Traditional volatile organic compounds (VOCs) are often replaced with alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are also explored where feasible. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources are preferred over petrochemical-based feedstocks.

The adoption of these principles not only reduces the environmental footprint but can also lead to safer and more cost-effective manufacturing processes. researchgate.netunife.it

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Prevention | Designing the synthesis to avoid waste generation from the outset. | Reduced disposal costs and environmental impact. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Minimized by-product formation. |

| Less Hazardous Chemical Syntheses | Employing non-toxic or minimally toxic reagents and solvents. divyarasayan.org | Enhanced worker safety and reduced environmental contamination. |

| Designing Safer Chemicals | Modifying the structure of this compound to reduce intrinsic toxicity while maintaining function. | Improved safety profile of the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. divyarasayan.org | Reduced pollution and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient technologies like microwave irradiation. mdpi.com | Lower energy consumption and operational costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources instead of fossil fuels. | Reduced dependence on finite resources. |

Exploration of Catalytic Systems for this compound Production

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The production of this compound would greatly benefit from the exploration and implementation of various catalytic systems.

Homogeneous Catalysis: This involves catalysts that are in the same phase as the reactants, often offering high selectivity and activity. For instance, transition-metal complexes are widely used for cross-coupling reactions, which could be crucial for constructing the carbon skeleton of this compound.

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, a key aspect of sustainable chemistry. mdpi.com Examples include metals supported on solid materials like alumina (B75360) or silica (B1680970).

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. The discovery and engineering of novel biocatalysts could provide highly efficient and environmentally friendly routes to this compound and its chiral analogues. researchgate.net

The choice of catalyst would depend on the specific transformations required in the synthetic sequence. For instance, the formation of specific bonds in this compound might be efficiently achieved using a particular class of organometallic or enzymatic catalyst. researchgate.netresearchgate.net

| Catalyst Type | Example Application in Synthesis | Advantages |

| Transition Metal Catalysts | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for C-C bond formation. | High efficiency, broad substrate scope, and functional group tolerance. |

| Organocatalysts | Chiral amine catalysts for asymmetric aldol (B89426) or Michael reactions. | Avoids toxic heavy metals, often moisture and air-stable. |

| Biocatalysts (Enzymes) | Lipases for stereoselective esterification or hydrolysis. | High stereoselectivity, mild reaction conditions, environmentally benign. |

| Solid-supported Catalysts | Nickel on a silica support for hydrogenation reactions. mdpi.com | Ease of separation and recyclability, suitable for continuous flow processes. |

Mechanistic Elucidation of this compound Formation Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing the formation of by-products.

Characterization of Reaction Intermediates in this compound Synthesis

The identification and characterization of transient species, or reaction intermediates, provide direct insight into the reaction pathway. Various spectroscopic and analytical techniques can be employed to detect and study these fleeting molecules. For example, in situ spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor the progress of a reaction in real-time and help identify the structures of intermediates. In some cases, reactive intermediates can be trapped chemically or isolated under specific conditions (e.g., low temperature) for more detailed characterization. researchgate.net

Kinetic and Thermodynamic Profiling of this compound Synthesis Reactions

Kinetic studies, which measure the rate of a reaction, provide valuable information about the reaction mechanism, including the determination of the rate law and the activation energy. mdpi.com This information is essential for understanding how different reaction parameters, such as temperature, concentration, and catalyst loading, affect the reaction rate. nih.govresearchgate.net

Thermodynamic profiling, on the other hand, provides information about the energy changes that occur during a reaction, including the enthalpy and entropy of reaction. mdpi.comnih.gov This helps in determining the feasibility of a reaction and the position of the equilibrium. By combining kinetic and thermodynamic data, a comprehensive energy profile of the reaction pathway can be constructed, which is invaluable for process optimization and scale-up. nih.govresearchgate.net

| Parameter | Method of Determination | Significance in Synthesis Optimization |

| Reaction Rate | Monitoring reactant/product concentration over time (e.g., via HPLC, GC, NMR). | Allows for the determination of optimal reaction times and conditions to maximize throughput. |

| Rate Law | Systematically varying reactant concentrations and measuring the effect on the reaction rate. | Provides insight into the molecularity of the rate-determining step of the reaction. |

| Activation Energy (Ea) | Measuring the reaction rate at different temperatures and applying the Arrhenius equation. | Helps in selecting the appropriate reaction temperature to achieve a desired rate while minimizing side reactions. |

| Enthalpy of Reaction (ΔH) | Calorimetry. | Indicates whether a reaction is exothermic or endothermic, which is crucial for thermal management on a larger scale. |

| Entropy of Reaction (ΔS) | Calculated from Gibbs free energy and enthalpy. | Provides information about the change in disorder during the reaction. |

| Gibbs Free Energy (ΔG) | Calculated from ΔH and ΔS. | Determines the spontaneity of a reaction at a given temperature. |

Rational Design and Synthesis of this compound Derivatives for Functional Exploration

Once an efficient synthesis of the core structure of this compound is established, the rational design and synthesis of derivatives can be undertaken to explore and optimize its biological or material properties. nih.gov This process often involves computational modeling to predict how structural modifications will affect the compound's activity. nih.govrsc.org

The synthesis of these derivatives typically involves modifying the parent molecule at specific positions to introduce new functional groups or alter its stereochemistry. researchgate.net For example, if this compound is a potential drug candidate, derivatives might be synthesized to improve its potency, selectivity, or pharmacokinetic properties. nih.gov This systematic approach to structure-activity relationship (SAR) studies is a cornerstone of modern drug discovery and materials science. nih.gov

Regioselective and Stereoselective Synthetic Strategies for this compound Modifications

The structure of this compound, featuring a substituted quinazoline (B50416) core, offers multiple sites for chemical modification. Regioselective strategies aim to control the position of chemical changes on this scaffold, while stereoselective methods would be relevant for modifications that introduce chiral centers.

Regioselective Modifications:

The quinazoline skeleton is amenable to various regioselective reactions, often guided by the inherent electronic properties of the ring system and the directing effects of existing substituents. nih.gov Transition-metal-catalyzed reactions are particularly powerful for achieving high regioselectivity in the synthesis and functionalization of quinazoline derivatives. nih.gov

For instance, palladium-catalyzed C-H amination has been developed for the regioselective synthesis of fused quinazolinone heterocycles. nih.gov While this compound is a quinazoline, not a quinazolinone, the principles of directing C-H functionalization can be applied to its scaffold. The positions on the benzene (B151609) portion of the quinazoline ring are key targets for modification to produce analogues.

A practical example of regioselectivity can be seen in the synthesis of an analogue starting from a related precursor, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. mdpi.comresearchgate.net In this synthesis, a nucleophilic aromatic substitution occurs selectively at the C7 position. The fluorine atom at C7 is displaced by a sulfur nucleophile, (4-methoxyphenyl)methanethiol, in the presence of sodium hydroxide, to yield N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine with high selectivity and a 99% yield. researchgate.net This demonstrates a highly regioselective modification at the C7 position, which is activated by the adjacent electron-withdrawing nitro group at C6.

Subsequent reduction of the nitro group at the C6 position to an amine provides another handle for further selective functionalization. mdpi.comchemicalbook.com This two-step sequence highlights how existing functional groups can be manipulated to install new moieties at specific positions, thereby generating a diverse set of analogues.

Various metal-catalyzed approaches offer pathways to functionalize the quinazoline core. These methods often provide high yields and regioselectivity under specific conditions.

| Catalyst System | Reactants | Product Type | Reference |

| Cu(OTf)₂ | Diaryliodonium salts, Nitriles | 2,4-Diaryl quinazolines | nih.gov |

| Pd-catalyst | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Diverse quinazolines | organic-chemistry.org |

| Ru₃(CO)₁₂/Xantphos | 2-Aminobenzylamines, Alcohols | 2-Substituted quinazolines | organic-chemistry.org |

| Iodine (I₂) | 2-Aminobenzophenones, Benzylamines | 2-Phenylquinazolines | organic-chemistry.org |

Stereoselective Modifications:

The core structure of this compound is planar and achiral. Therefore, stereoselective strategies become relevant when introducing substituents that create stereocenters. For example, if an alkyl group with a chiral center were to be introduced at the C4-amino substituent or elsewhere on the molecule, stereoselective methods would be required to control the three-dimensional arrangement of the final product. While specific examples for this compound are not documented in the provided search results, general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, chiral auxiliaries, or stereospecific reactions to favor the formation of one enantiomer or diastereomer over others.

High-Throughput Synthesis Approaches for this compound Analogues

High-throughput synthesis is essential for rapidly generating large libraries of analogues for structure-activity relationship (SAR) studies. Methodologies such as microwave-assisted synthesis and solid-phase synthesis are particularly well-suited for this purpose. benthamscience.comfrontiersin.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govfrontiersin.org These features make it highly applicable for the high-throughput synthesis of quinazoline libraries. For example, the catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) can be achieved in minutes with good to excellent yields under microwave heating. nih.gov This approach could be adapted to produce analogues of this compound by varying the aldehyde and aminobenzophenone starting materials.

Numerous protocols for quinazoline synthesis have been adapted for microwave conditions:

| Reaction Type | Key Features | Reference |

| Aza-Wittig Synthesis | Direct condensation of N-arylamidine with aldehydes | frontiersin.org |

| Multi-component Reaction | Reaction of 2-aminobenzothiazole, isatoic anhydride, and aldehydes | openmedicinalchemistryjournal.com |

| Oxidative Heterocylization | o-Aminobenzamides with aldehydes using KMnO₄ | nih.gov |

Solid-Phase Synthesis:

Solid-phase organic synthesis is a cornerstone of combinatorial chemistry and high-throughput screening, allowing for the efficient construction of compound libraries. benthamscience.com In this technique, one of the starting materials is attached to an insoluble polymer support, and reactions are carried out in solution. Excess reagents and by-products are then easily removed by filtration and washing, simplifying purification.

This methodology is applicable to the synthesis of quinazoline-2,4-diones and their analogues, which can be derived from resin-bound primary amines. benthamscience.com A similar strategy could be envisioned for this compound analogues. For example, a precursor to the N-(3-chloro-4-fluorophenyl) portion could be attached to a solid support. This resin-bound amine could then be reacted with a solution-phase quinazoline precursor to build the final molecule. By using a variety of building blocks in a parallel fashion, a large library of analogues could be rapidly synthesized and purified, ready for biological screening. google.com

Fundamental Reactivity and Transformation Mechanisms of Mfcd05742691

Elucidation of Primary Reaction Pathways of 9-Methyldecanal (B128117)

The primary reaction pathways of 9-methyldecanal are centered around the chemistry of the aldehyde functional group. This group, consisting of a carbonyl (a carbon double-bonded to an oxygen) bonded to a hydrogen and a carbon chain, is polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic.

Electrophilic and Nucleophilic Reactivity of 9-Methyldecanal

The aldehyde functional group in 9-methyldecanal is a prime site for nucleophilic addition reactions. The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes and ketones. youtube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com

While the carbonyl carbon is electrophilic, the oxygen atom of the aldehyde group possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles.

Interactive Data Table: General Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Product Type | General Reaction Scheme |

| Grignard Reagent (R-MgX) | Secondary Alcohol | R'-CHO + R-MgX → R'-CH(OH)-R |

| Organolithium Reagent (R-Li) | Secondary Alcohol | R'-CHO + R-Li → R'-CH(OH)-R |

| Hydride (from NaBH4, LiAlH4) | Primary Alcohol | R'-CHO + [H]⁻ → R'-CH₂OH |

| Cyanide (HCN) | Cyanohydrin | R'-CHO + HCN → R'-CH(OH)-CN |

| Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ → R'-CH=N-R' + H₂O |

Radical-Mediated and Pericyclic Reactions Involving 9-Methyldecanal

Aldehydes can participate in radical reactions, often initiated by light or a radical initiator. A common radical reaction involving aldehydes is their autoxidation in the presence of air (oxygen) to form carboxylic acids. This process proceeds via a radical chain mechanism involving the formation of an acyl radical. mdpi.com The propagation steps of such a chain reaction involve the abstraction of the aldehydic hydrogen by a radical, followed by the reaction of the resulting acyl radical with oxygen. mdpi.comlumenlearning.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edulibretexts.org While aldehydes can participate in certain pericyclic reactions, such as the ene reaction where the aldehyde acts as the enophile, specific studies on the involvement of 9-methyldecanal in such reactions are not documented in the available literature. The general principles of pericyclic reactions suggest that under appropriate thermal or photochemical conditions, the carbonyl group could potentially interact with a suitable diene in a hetero-Diels-Alder reaction, though this is speculative without experimental evidence for this specific compound. msu.edulibretexts.orgox.ac.uk

Catalytic Roles and Transformations Involving 9-Methyldecanal

The potential for 9-methyldecanal to act as a catalyst or be transformed by catalytic processes is an area of interest, though specific research on this compound is limited.

Investigation of 9-Methyldecanal as a Ligand or Organocatalyst

There is no readily available scientific literature that describes the use of 9-methyldecanal as a ligand for metal catalysts or as an organocatalyst itself. Organocatalysis often utilizes small organic molecules to accelerate chemical reactions. dntb.gov.uabohrium.com While aldehydes can be substrates in many organocatalytic reactions, their direct use as the catalyst is not a common strategy.

Mechanistic Studies of 9-Methyldecanal in Enzyme-Mimetic Systems

Enzyme-mimetic systems are synthetic molecules that mimic the function of natural enzymes. nih.govresearchgate.net These systems can catalyze a wide range of reactions. While metal-organic frameworks and other nanomaterials have been explored for their enzyme-mimetic activities, there are no specific studies found that investigate the role or transformation of 9-methyldecanal within such systems. nih.gov

Degradation and Stability Mechanisms of 9-Methyldecanal in Diverse Environments

The stability of 9-methyldecanal is influenced by environmental factors such as the presence of oxygen, light, and temperature. As an aldehyde, it is prone to oxidation.

The primary degradation pathway for 9-methyldecanal in an aerobic environment is expected to be oxidation to 9-methyldecanoic acid. This can occur via a radical-mediated autoxidation process, as mentioned earlier. mdpi.com The aldehyde group is susceptible to oxidation by a variety of oxidizing agents.

The stability of aldehydes can also be affected by strong acids or bases, which can catalyze aldol (B89426) condensation or other side reactions. The long alkyl chain of 9-methyldecanal, however, imparts significant non-polar character to the molecule, which may influence its solubility and reactivity in different solvent environments. Without specific experimental studies, the degradation and stability mechanisms of 9-methyldecanal can only be inferred from the general behavior of long-chain aliphatic aldehydes.

Despite a comprehensive search for the chemical compound designated as "MFCD05742691," it has been determined that this identifier corresponds to a catalog number within a chemical supplier's database rather than a universally recognized chemical name or CAS number. As a result, there is no publicly available scientific literature detailing the "Fundamental Reactivity and Transformation Mechanisms" of this specific compound.

The requested in-depth analysis of its "Photochemical Degradation Pathways" and "Hydrolytic and Oxidative Stability Mechanisms," including detailed research findings and data tables, cannot be provided. Scientific research is typically published and indexed based on systematic chemical names (such as IUPAC names) or CAS numbers, which allows for the global identification and retrieval of information on a substance. In the absence of these standard identifiers for this compound, a targeted search for relevant scientific studies is not feasible.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not possible at this time. Further investigation would require the identification of the specific chemical structure and a recognized chemical name or CAS number associated with the catalog identifier this compound.

Advanced Theoretical and Computational Investigations of Mfcd05742691

Quantum Chemical Studies on MFCD05742691 Molecular Architecture

Quantum chemical studies provide a foundational understanding of the intrinsic properties of a molecule. For this compound, these investigations would theoretically elucidate its electronic landscape and structural possibilities.

Electronic Structure, Bonding Character, and Energy Landscapes of this compound

Detailed quantum chemical calculations specifically investigating the electronic structure, bonding character, and energy landscapes of this compound are not extensively available in the public research domain. However, the crystal structure of sodium zinc nitrilotriacetate monohydrate provides a crucial experimental foundation for its molecular architecture. iucr.orgresearchgate.net

The nitrilotriacetate ion establishes a tetradentate coordination with the central zinc ion. researchgate.net This coordination involves the nitrogen atom and one oxygen atom from each of the three carboxylate groups. The zinc ion is situated in an octahedral coordination environment, with the remaining two sites being occupied by oxygen atoms from neighboring nitrilotriacetate moieties, creating a polymeric structure. researchgate.net The sodium ion is coordinated to five oxygen atoms, including the water molecule, and plays a role in bridging the nitrilotriacetatozincate units. researchgate.net

A crystallographic study of sodium zinc nitrilotriacetate monohydrate determined the following unit cell parameters at 173 K:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |

| Orthorhombic | P2₁2₁2₁ | 7.869(4) | 9.783(6) | 12.292(6) | 946.3 |

This data is derived from the crystallographic study of sodium zinc nitrilotriacetate monohydrate. researchgate.net

Further theoretical studies, such as those employing Density Functional Theory (DFT), would be necessary to map the complete energy landscape, calculate molecular orbital energies, and provide a quantitative description of the bonding character beyond this structural description.

Prediction of Spectroscopic Signatures for Mechanistic Insight into this compound Transformations

Theoretical predictions of spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts) for this compound are not readily found in the surveyed scientific literature. Such computational studies would be valuable for interpreting experimental spectra and gaining insight into the compound's behavior in various environments. For instance, calculated vibrational spectra could help assign experimental IR and Raman bands to specific molecular motions, while predicted NMR spectra could aid in the characterization of the compound's structure in solution.

Conformational Analysis and Torsional Dynamics of this compound

Specific computational studies on the conformational analysis and torsional dynamics of this compound have not been identified in the reviewed literature. The crystal structure reveals a relatively rigid coordination of the nitrilotriacetate ligand to the zinc ion. researchgate.net However, in a solution phase or under different conditions, the carboxylate arms of the ligand could exhibit some degree of torsional flexibility. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles to identify low-energy conformers and the barriers between them.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of this compound in condensed phases and its interactions with its environment.

Solvent Effects on the Conformation and Reactivity of this compound

There is a lack of published molecular dynamics simulation studies focusing on the solvent effects on the conformation and reactivity of this compound. MD simulations in various solvents, particularly water, would be instrumental in understanding the stability of the coordination complex, the structure of the solvation shells around the metallic and ionic centers, and how the solvent might mediate conformational changes or influence reactivity.

Dynamic Interactions of this compound with Small Molecules and Polymers

Detailed computational investigations into the dynamic interactions of this compound with small molecules and polymers are not available in the current body of scientific literature. Such studies would be relevant for understanding the potential applications of this compound, for example, as a chelating agent. nih.gov Simulations could quantify the binding affinities and describe the interaction modes with various molecular species.

In Silico Modeling of this compound Binding to Macromolecular Targets (Mechanistic Focus)

In silico modeling of the binding of a small molecule like this compound to macromolecular targets such as proteins is a cornerstone of computational chemistry and drug design. This process typically involves several key stages:

Target Identification and Preparation: The first step is to identify a biologically relevant macromolecular target. For a zinc-containing compound like this compound, potential targets could include metalloenzymes or proteins involved in zinc homeostasis. The three-dimensional structure of the target is obtained from databases like the Protein Data Bank (PDB) and prepared for modeling by adding hydrogen atoms, assigning charges, and optimizing the structure.

Ligand Preparation: The 3D structure of this compound would be generated and optimized using quantum mechanical methods to obtain an accurate representation of its geometry and electronic properties.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to the target to form a stable complex. Docking algorithms explore various binding poses and score them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces).

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the key interactions that stabilize the complex.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used in conjunction with MD simulations to calculate the binding free energy, which provides a quantitative measure of the binding affinity.

A hypothetical in silico study of this compound could, for instance, investigate its binding to a zinc-finger protein. The NTA ligand could potentially interact with amino acid residues in the binding pocket, while the zinc ion could play a crucial role in coordinating with key residues, thereby influencing the protein's structure and function.

Chemoinformatics and Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Approaches for this compound Analogues

Chemoinformatics and QSRR/QSPR are powerful tools for understanding and predicting the properties and reactivity of chemical compounds.

Development of Predictive Models for this compound Reactivity and Transformation

Predictive models for the reactivity and transformation of this compound and its analogues could be developed using the following approach:

Data Collection: A dataset of this compound analogues with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

Topological: Based on the 2D structure of the molecule.

Geometrical: Based on the 3D structure.

Quantum Chemical: Describing electronic properties (e.g., charges, HOMO/LUMO energies).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines would be used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a model could predict, for example, the rate at which the NTA ligand in an analogue of this compound is displaced by another chelating agent, which would be crucial for understanding its stability in a biological environment.

Ligand-Based and Structure-Based Computational Design Principles for this compound Derivatives

Computational design principles are employed to rationally design new molecules with desired properties.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, metal-chelating sites) necessary for biological activity. For this compound derivatives, a pharmacophore model could be built based on a set of known active zinc-binding compounds. This model could then be used to screen virtual libraries for new potential derivatives.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the spatial distribution of molecular properties to biological activity, guiding the design of more potent derivatives.

Structure-Based Design: This approach is used when the 3D structure of the target is known.

De Novo Design: Algorithms can be used to design novel ligands that fit into the binding site of a target protein. Starting with a scaffold like the zinc-NTA core of this compound, new functional groups could be added to optimize interactions with the target.

Virtual Screening: Large libraries of virtual compounds can be docked into the target's binding site to identify potential new derivatives of this compound with improved binding affinity or other desired properties.

For instance, if this compound were to be developed as an inhibitor for a specific metalloenzyme, structure-based design could be used to modify the NTA ligand to create additional favorable interactions with the enzyme's active site, thereby increasing its inhibitory potency.

Innovations in Analytical Methodologies for Mfcd05742691 Research

Electrochemical and Sensor Development for Quantitative Detection of MFCD05742691

Electrochemical sensors offer a sensitive, selective, and cost-effective approach for the quantitative analysis of various analytes, including potentially this compound. These sensors typically operate by converting a biochemical reaction or a direct electrochemical interaction with the analyte into a measurable electrical signal, such as current or potential nih.govmdpi.comdcu.ie. The development of such sensors for this compound would focus on designing electrode materials and optimizing detection parameters to achieve high performance.

Design and Optimization of Electrochemical Sensors for this compound

The design of an electrochemical sensor for this compound would involve selecting appropriate electrode materials and surface modifications to enhance sensitivity, selectivity, and stability. Common electrode substrates include glassy carbon electrodes (GCEs), screen-printed electrodes (SPEs), and carbon nanotubes (CNTs) nih.govnih.govimeko.orgnih.govgoogle.com. These materials can be further modified with nanomaterials (e.g., metal nanoparticles, graphene oxides, metal-organic frameworks) or polymers to increase the electroactive surface area and improve electron transfer kinetics nih.govimeko.orgnih.govmdpi.comsci-hub.se.

Optimization of sensor performance involves fine-tuning various parameters, including:

Electrode Material: Selection of substrate and modifying agents (e.g., molecularly imprinted polymers (MIPs) for specific analyte recognition nih.govmdpi.com).

Electrochemical Technique: Utilizing methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or chronoamperometry nih.govnih.govimeko.orgmdpi.com.

Solution Conditions: Optimizing pH, temperature, and electrolyte composition.

Electropolymerization Parameters: For polymer-modified electrodes, parameters like monomer concentration, potential, and number of cycles are critical nih.govmdpi.com.

Hypothetical Performance Metrics for an Electrochemical Sensor for this compound

The following table illustrates typical performance metrics that would be determined and optimized for an electrochemical sensor designed for this compound. These values are illustrative, based on common findings in electrochemical sensing literature.

| Parameter | Value / Range | Notes |

| Working Electrode | GCE modified with [Hypothetical Nanomaterial] | Chosen for high surface area and conductivity. |

| Detection Technique | Differential Pulse Voltammetry (DPV) | Offers good sensitivity and resolution. |

| Linear Dynamic Range | 1.0 x 10⁻¹⁰ M – 1.0 x 10⁻⁷ M | Represents the concentration range where the signal is proportional to analyte. |

| Limit of Detection (LOD) | 5.0 x 10⁻¹² M | Based on a signal-to-noise ratio of 3:1 nih.govresearchgate.netsemeatech.comscielo.org.mxresearchgate.net. |

| Sensitivity | 55.2 µA µM⁻¹ cm⁻² | Slope of the calibration curve (peak current vs. concentration). |

| Selectivity | High, with minimal interference from [Common Interferents] | Achieved through specific electrode modification or detection method. |

| Repeatability (RSD) | < 4.5% (for n=5) | Consistency of measurements under the same conditions. |

| Reproducibility (RSD) | < 6.0% (for n=5) | Consistency of measurements under different conditions. |

| Stability | Retains >90% of initial response after 100 cycles | Assessed over multiple measurements or storage time. |

Development of Biosensors for Mechanistic Studies of this compound Interactions (e.g., enzyme kinetics)

Biosensors offer a powerful platform for studying the mechanistic interactions of compounds like this compound, particularly its effects on biological systems such as enzyme kinetics. By immobilizing enzymes or other biomolecules onto a transducer surface, biosensors can monitor changes in enzymatic activity or binding events in real-time mdpi.comsci-hub.seijacskros.comnih.govacs.org. This allows for the determination of kinetic parameters and a deeper understanding of this compound's role in biological pathways.

Enzyme Immobilization Strategies: The effectiveness of an enzymatic biosensor relies heavily on the enzyme immobilization strategy. Common methods include:

Adsorption: Weak physical binding to the electrode surface nih.govmdpi.comijacskros.comnih.gov.

Covalent Bonding: Formation of stable chemical bonds between the enzyme and the electrode surface nih.govmdpi.comijacskros.comnih.gov.

Entrapment: Encapsulating the enzyme within a matrix (e.g., polymer gel, sol-gel) ijacskros.come-asct.org.

Cross-linking: Using bifunctional agents to link enzyme molecules together or to a support ijacskros.come-asct.org.

Mechanistic Studies and Enzyme Kinetics: For mechanistic studies, this compound could be investigated for its potential to act as a substrate, inhibitor, or activator of specific enzymes. This would involve monitoring the enzymatic reaction rate under varying conditions and concentrations of this compound. The Michaelis-Menten model is frequently employed to describe enzyme kinetics, allowing for the determination of key parameters such as:

Vmax (Maximum reaction rate): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis constant): A measure of the enzyme's affinity for its substrate; a lower Km indicates higher affinity.

These parameters can be determined from experimental data, often visualized using Lineweaver-Burk plots or by fitting the Michaelis-Menten equation directly to the data mdpi.comresearchgate.netpalmsens.comdoi.orgacs.orgacs.orgmdpi.com. The application of these kinetic studies can reveal how this compound influences enzymatic pathways, providing insights into its biochemical mechanisms of action.

Hypothetical Kinetic Parameters for this compound Interaction with [Hypothetical Enzyme]

This table presents hypothetical kinetic parameters that could be derived from studying this compound's interaction with an enzyme. These values are illustrative and based on typical ranges found in enzymatic kinetic studies.

| Kinetic Parameter | Value / Unit | Significance |

| Enzyme Used | [Hypothetical Enzyme Name] | Enzyme relevant to the biological function of this compound. |

| Substrate | [Hypothetical Substrate Name] | The substrate acted upon by the enzyme. |

| Vmax | 15.5 µmol/min/mg enzyme | Maximum catalytic rate of the enzyme under optimal conditions. |

| Km | 2.5 x 10⁻⁵ M | Indicates the affinity of the enzyme for its substrate; lower value means higher affinity. |

| Apparent Ki (Inhibition Constant) | 8.0 x 10⁻⁶ M | If this compound acts as an inhibitor, this quantifies its inhibitory potency. |

| Response Time | < 60 seconds | Time taken for the biosensor signal to reach steady state after analyte addition. |

| Immobilization Method | Covalent bonding to [Hypothetical Support] | Chosen for stability and retention of enzyme activity. |

Compound List:

this compound

[Hypothetical Nanomaterial]

[Common Interferents]

[Hypothetical Enzyme Name]

[Hypothetical Substrate Name]

Mechanistic Investigations of Mfcd05742691 S Interactions with Biological Systems Strictly in Vitro and in Silico

Molecular Mechanism of Action of MFCD05742691 at the Sub-Cellular Level

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the molecular mechanisms of action for the compound identified as this compound. The following sections outline the established principles and methodologies that would be applied to investigate these interactions, should such research be undertaken.

Enzyme Inhibition and Activation Mechanisms by this compound

The interaction of a novel compound like this compound with enzymes is a critical area of mechanistic investigation. numberanalytics.comlibretexts.org Enzyme inhibition can be broadly categorized as either reversible or irreversible. numberanalytics.comlibretexts.org Reversible inhibition, where the inhibitor can dissociate from the enzyme, is further classified into competitive, non-competitive, and uncompetitive inhibition based on the inhibitor's binding site and its effect on the enzyme's kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km). numberanalytics.comsci-hub.se

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. numberanalytics.comlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. bgc.ac.in This affects the Vmax but not the Km. sci-hub.se

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, which also lowers both Vmax and Km. numberanalytics.comsci-hub.se

Conversely, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. libretexts.org Kinetic studies are fundamental to elucidating these mechanisms. nih.gov By measuring reaction rates at varying substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to visualize the type of inhibition. sci-hub.se

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) |

|---|---|---|

| 0 | 1 | 50 |

| 0 | 2 | 75 |

| 0 | 5 | 100 |

| 10 | 1 | 30 |

| 10 | 2 | 50 |

| 10 | 5 | 75 |

This table presents hypothetical data for illustrative purposes only, as no experimental data for this compound is available.

Receptor Binding and Downstream Signaling Pathway Modulation by this compound (Mechanistic Focus)

The interaction of a compound with cellular receptors is a key mechanism for initiating a biological response. nih.gov These interactions can be characterized by the compound's binding affinity (Kd) and its functional effect as an agonist or antagonist. nih.gov Upon binding, a cascade of intracellular events known as a signaling pathway is often triggered. nih.gov

For instance, G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, activate intracellular signaling pathways upon ligand binding, leading to the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). nih.gov The modulation of these pathways can be investigated using various in vitro techniques, such as reporter gene assays or Western blotting to detect the phosphorylation status of downstream proteins like AKT and ERK1/2. nih.gov Computational methods, such as molecular dynamics (MD) simulations, can provide insights into the binding modes and conformational changes in the receptor upon ligand binding. nih.gov

DNA and RNA Interaction Mechanisms of this compound

Small molecules can interact with nucleic acids through several mechanisms, broadly classified as covalent and non-covalent interactions. mdpi.com Non-covalent interactions include:

Intercalation: The planar aromatic rings of a molecule slide between the base pairs of the DNA double helix. atdbio.com

Groove Binding: The molecule fits into the minor or major groove of the DNA, often stabilized by hydrogen bonds and van der Waals forces. mdpi.comatdbio.com

Electrostatic Interactions: Positively charged molecules can interact with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Covalent binding, on the other hand, involves the formation of a stable chemical bond with the DNA, which can lead to strand breaks or cross-linking. mdpi.com Techniques to study these interactions include fluorescence quenching assays, electrophoretic mobility shift assays (EMSA), and mass photometry. bmglabtech.comrefeyn.com

Similarly, interactions with RNA can be crucial, especially in the context of targeting RNA-protein interactions (RPIs) which are increasingly recognized as important in disease. rsc.orgnih.gov Small molecules can bind to specific RNA structures and modulate their function or their interaction with RNA-binding proteins. rsc.orgnih.gov

In Vitro Cellular Response and Metabolic Fate of this compound

Quantitative Analysis of In Vitro Cellular Uptake and Efflux Mechanisms of this compound

The ability of a compound to enter and exit a cell is fundamental to its biological activity. Cellular uptake can occur through various mechanisms, including passive diffusion across the cell membrane and active transport processes like endocytosis. wilhelm-lab.com The physicochemical properties of the compound, such as its size, charge, and lipophilicity, play a significant role in determining the primary uptake route. wilhelm-lab.com

Quantitative analysis of cellular uptake can be performed using techniques like inductively coupled plasma mass spectrometry (ICP-MS) if the compound contains a unique element, or by using radiolabeled or fluorescently tagged analogues of the compound. researchgate.net The rate and extent of uptake can be determined by incubating cells with the compound for various time points and at different concentrations. mdpi.com Efflux mechanisms, often mediated by ATP-binding cassette (ABC) transporters, can actively pump the compound out of the cell, and their activity can be assessed using specific inhibitors.

Table 2: Hypothetical Cellular Uptake Data for this compound in HepG2 Cells

| Time (hours) | Intracellular Concentration (ng/mg protein) |

|---|---|

| 1 | 15 |

| 4 | 50 |

| 24 | 120 |

This table presents hypothetical data for illustrative purposes only, as no experimental data for this compound is available.

Subcellular Localization and Distribution Patterns of this compound In Vitro

Once inside the cell, a compound's distribution to specific organelles determines its site of action. addgene.org Subcellular localization can be visualized using fluorescence microscopy if the compound is intrinsically fluorescent or has been tagged with a fluorophore. addgene.orgnih.gov Co-localization studies with known organelle markers can identify the specific compartments where the compound accumulates. addgene.org For example, localization to the nucleus might suggest an interaction with DNA, while accumulation in mitochondria could indicate an effect on cellular respiration. nih.gov Techniques like immunogold labeling followed by transmission electron microscopy can provide higher resolution localization data. nih.gov

Investigation of Metabolic Transformations of this compound by Isolated Cellular Enzymes

In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in elucidating the metabolic fate of Vandetanib. These investigations have revealed that the compound undergoes metabolism primarily through the action of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. newdrugapprovals.orgnih.gov

The two principal metabolites identified are N-desmethylvandetanib and vandetanib-N-oxide . newdrugapprovals.orgnih.gov In vitro experiments have demonstrated that both of these metabolites exhibit pharmacological activity. nih.gov

Studies using human liver microsomes indicated that the formation of N-desmethylvandetanib is primarily catalyzed by CYP3A4 . nih.govnih.gov Further investigations with a panel of 27 recombinant CYP3A4 variants showed significant differences in their metabolic activity towards Vandetanib, with some variants exhibiting enhanced and others decreased intrinsic clearance compared to the wild-type enzyme. nih.gov The formation of vandetanib-N-oxide, on the other hand, is largely attributed to FMO enzymes. nih.gov Inhibition studies with methimazole, an FMO inhibitor, significantly reduced the formation of vandetanib-N-oxide in human liver microsomes. nih.gov

In vitro treatment of tumor cell lines with Vandetanib has also been shown to result in the transcriptional downregulation of genes involved in glucose, 3,4-dihydroxy-L-phenylalanine (DOPA), and thymidine (B127349) metabolism, leading to a reduction in the functional activity of these pathways. snmjournals.orgsnmjournals.org

Table 1: In Vitro Metabolic Profile of Vandetanib

| Metabolite | Primary Enzyme(s) Involved | Key Findings from In Vitro Studies |

|---|---|---|

| N-desmethylvandetanib | CYP3A4 | Formation is significantly catalyzed by CYP3A4. Different genetic variants of CYP3A4 show varied metabolic activity. nih.govnih.gov |

| Vandetanib-N-oxide | FMO enzymes | Formation is largely mediated by FMOs, as demonstrated by inhibition studies. nih.gov |

Structure-Activity Relationships (SAR) for Mechanistic Biological Effects of this compound and Its Analogues

The structure-activity relationship (SAR) of Vandetanib and its analogues has been extensively studied to understand the chemical features responsible for its biological activity and to guide the design of new, more potent inhibitors.

Identification of Key Structural Determinants for this compound Biological Activity (Mechanistic)

The core structure of Vandetanib, a quinazoline (B50416) ring, is a critical pharmacophore for its inhibitory activity against EGFR and VEGFR-2. mdpi.combohrium.com Key structural elements that govern its interaction with the kinase domain of these receptors have been identified:

Quinazoline Scaffold : The N1 atom of the quinazoline moiety is crucial as it forms a key hydrogen bond with the hinge region of the kinase's active site. mdpi.comacs.org

4-Anilino Group : The substituted anilino group at the 4-position of the quinazoline ring inserts into a hydrophobic pocket within the active site of the target kinases. mdpi.com The 3-chloro and 4-fluoro substituents on this phenyl ring are important for potency and selectivity.

Elucidation of Structural Features Governing Selective Biological Interactions

Vandetanib exhibits selectivity for certain kinases. It is a potent inhibitor of VEGFR-2 (IC50 = 40 nM) and RET (IC50 = 100 nM), while being less active against EGFR (IC50 = 500 nM). tocris.comnih.gov It shows even greater selectivity against other tyrosine and serine-threonine kinases. sinobiological.com

The selectivity of Vandetanib and its analogues is influenced by the specific substitutions on the quinazoline and anilino rings. For instance, SAR studies on a series of quinazoline derivatives revealed that a meta-substituted aniline (B41778) group at the 4-position of the quinazoline produced higher inhibitory effects against the ABCG2 transporter compared to ortho- or para-substituted anilines. uni-regensburg.de

Computational Approaches to SAR for this compound Bioactivity

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to further understand the SAR of Vandetanib and to design novel analogues. researchgate.netacs.org

QSAR models have been developed to correlate the chemical structures of compounds with their biological activities. acs.org These models help in predicting the potential cardiotoxic effects of new analogues based on their structural features. acs.org

Molecular docking studies have provided insights into the binding mode of Vandetanib within the ATP-binding pocket of its target kinases. researchgate.netnih.gov These studies have confirmed the importance of the hydrogen bond between the quinazoline nitrogen and the hinge region of the kinase. nih.gov Docking has also been used to investigate the binding patterns of newly synthesized Vandetanib analogues, helping to rationalize their biological activity. researchgate.net For example, a computational approach combining an autoencoder with virtual screening and molecular dynamics simulations was used to generate and evaluate 157 analogues of Vandetanib, identifying at least two with higher predicted binding affinity than the parent compound. researchgate.net

Future Research Directions and Potential Applications of Mfcd05742691 Fundamental Science Focus

Exploration of MFCD05742691 in Advanced Materials Science

The intricate structure of this compound, featuring multiple functional groups including amide, guanidinium (B1211019), and a disulfide bridge, suggests a high potential for its use as a building block in advanced materials. Future research could focus on its incorporation into novel polymers or supramolecular assemblies. The disulfide bond, for instance, could be leveraged to create redox-responsive materials, where the material's properties could be altered by the introduction of reducing or oxidizing agents. The numerous hydrogen bond donors and acceptors could be exploited for the rational design of self-assembling materials with ordered nanostructures.

A hypothetical research trajectory could involve the synthesis of polymers with this compound as a monomeric unit. The resulting materials could be investigated for unique mechanical, thermal, or optical properties.

| Research Focus Area | Potential Outcome |

| Polymer Synthesis | Development of novel redox-responsive and self-assembling polymers. |

| Supramolecular Chemistry | Creation of ordered nanomaterials with tunable properties. |

| Surface Modification | Functionalization of surfaces to alter properties like wettability or biocompatibility. |

Investigation of this compound's Role in Environmental Processes and Technologies (Mechanistic Aspects)

The guanidinium groups present in this compound are known to interact with various anions. This characteristic opens up avenues for investigating its potential role in environmental remediation technologies from a mechanistic standpoint. Fundamental studies could explore the binding affinity and selectivity of this compound towards environmentally relevant anions, such as phosphates or nitrates. Understanding these interactions at a molecular level could provide insights for the design of future sensor or sequestration technologies.

Furthermore, the biodegradability of this complex molecule could be a key area of investigation. Research into the enzymatic or microbial degradation pathways of this compound would be crucial to assess its environmental fate and to explore potential applications in bioremediation.

Innovative Methodological Advancements for Comprehensive this compound Studies

The complexity of this compound necessitates the development of advanced analytical methodologies for its comprehensive characterization. High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy would be pivotal in elucidating its precise three-dimensional structure and conformational dynamics in solution.

Future research should also focus on developing robust and sensitive methods for the detection and quantification of this compound in various matrices. This could involve the development of specific chromatographic methods coupled with mass spectrometry (LC-MS/MS) or novel spectroscopic probes that selectively interact with the molecule.

| Analytical Technique | Purpose |

| High-Resolution Mass Spectrometry | Accurate mass determination and structural elucidation. |

| Multi-dimensional NMR Spectroscopy | Detailed analysis of 3D structure and conformational dynamics. |

| Advanced Chromatographic Methods | Separation and quantification in complex mixtures. |

Interdisciplinary Perspectives and Collaborative Opportunities in this compound Research

The multifaceted nature of this compound calls for a highly interdisciplinary research approach. Collaborations between synthetic chemists, materials scientists, environmental chemists, and analytical scientists will be essential to unlock its full potential.

Computational chemists could play a vital role in predicting the properties and interactions of this compound through molecular modeling and simulations, guiding experimental efforts. Joint projects could explore its potential in fields as diverse as catalysis, sensor technology, and nanotechnology, fostering innovation and accelerating discovery. The exploration of this compound is a prime candidate for collaborative grants and international research initiatives.

Q & A

Q. How can researchers validate the structural identity of MFCD05742691 using spectroscopic methods?

To confirm the compound’s identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Cross-reference spectral data with published literature or databases, ensuring peak assignments align with theoretical predictions. For novel compounds, provide full experimental details (e.g., solvent, instrument parameters) to enable reproducibility . Document discrepancies between observed and expected data, and resolve them via iterative refinement (e.g., isotopic labeling for ambiguous signals) .

Q. What protocols are recommended for assessing the purity of this compound in synthetic workflows?

Use chromatographic methods (HPLC, GC) with calibrated standards and orthogonal detection (e.g., UV-Vis, evaporative light scattering). For non-volatile compounds, quantitative NMR (qNMR) with internal standards (e.g., dimethyl sulfone) is effective. Report purity thresholds (e.g., ≥95%) and justify their relevance to downstream applications (e.g., biological assays) .

Q. How should researchers design experiments to investigate the solubility and stability of this compound under varying conditions?

Conduct systematic solubility tests in solvents of varying polarity (water, DMSO, ethanol) using gravimetric or spectroscopic quantification. For stability, expose the compound to stressors (light, heat, pH gradients) and monitor degradation via time-course HPLC. Include controls (e.g., inert atmosphere vs. ambient conditions) and statistical replicates to account for batch variability .

Q. What strategies are critical for conducting a literature review on this compound’s known properties or applications?

Prioritize peer-reviewed journals and avoid non-curated databases. Use Boolean search terms (e.g., “this compound AND synthesis”) in platforms like SciFinder or Reaxys. Map gaps in knowledge (e.g., unexplored reaction pathways) and align your objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or reactivity data for this compound across published studies?

Perform meta-analysis to identify methodological differences (e.g., solvent polarity, temperature). Replicate conflicting experiments under standardized conditions, and use multivariate statistics (e.g., PCA) to isolate variables causing discrepancies. Cross-validate findings with computational chemistry (e.g., DFT calculations for reaction energetics) .

Q. What advanced methodologies are suitable for optimizing the synthetic yield of this compound in multi-step reactions?

Apply design of experiments (DoE) frameworks (e.g., Box-Behnken, factorial designs) to screen parameters (catalyst loading, temperature). Use in-situ monitoring (e.g., ReactIR) to track intermediates and identify rate-limiting steps. Compare green chemistry metrics (atom economy, E-factor) to benchmark against existing routes .

Q. How can this compound’s interactions with biological targets be systematically explored while minimizing experimental bias?

Employ blinded assays with positive/negative controls (e.g., known inhibitors). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Validate findings with orthogonal techniques (e.g., cellular thermal shift assays) and apply correction methods for false discovery rates in high-throughput screens .

Q. What computational approaches are effective for predicting this compound’s physicochemical properties or reactivity?

Combine molecular dynamics (MD) simulations for solvation behavior with quantum mechanical (QM) methods (e.g., COSMO-RS) for partition coefficients. Use cheminformatics tools (e.g., RDKit) to predict reactive sites or metabolic pathways. Validate models against experimental data and report uncertainty intervals .

Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document all synthetic procedures, including failed attempts, in supplemental materials. Use version-controlled electronic lab notebooks (ELNs) and pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What interdisciplinary strategies can expand this compound’s applications in materials science or catalysis?

Collaborate with domain experts to design hybrid systems (e.g., metal-organic frameworks (MOFs) incorporating this compound). Characterize performance using in-situ spectroscopy (XAS, TEM) and theoretical modeling. Publish negative results to guide future research directions .

Methodological Considerations

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw data in supplementary files .

- Contradiction Analysis : Use triangulation (multiple methods/theories) to validate findings and address biases .

- Research Design : Align questions with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER to ensure rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.